6-[Methyl(phenyl)amino]pyridine-3-carbonitrile
Description
6-[Methyl(phenyl)amino]pyridine-3-carbonitrile is a pyridine-based compound featuring a carbonitrile group (-C≡N) at position 3 and a methyl(phenyl)amino substituent (-N(CH₃)Ph) at position 5. This structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-(N-methylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3/c1-16(12-5-3-2-4-6-12)13-8-7-11(9-14)10-15-13/h2-8,10H,1H3 |
InChI Key |
CXEYLUXRKFVUDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
Reaction Overview
The Buchwald-Hartwig amination is a robust method for forming C–N bonds between aryl halides and amines. For 6-[methyl(phenyl)amino]pyridine-3-carbonitrile, this approach utilizes 6-bromo-3-cyanopyridine and N-methylaniline in the presence of a palladium catalyst.
Reaction Conditions
- Catalyst System : Pd(OAc)₂ or Pd₂(dba)₃ with Xantphos or BINAP ligands.
- Base : Cs₂CO₃ or K₃PO₄.
- Solvent : Toluene or 1,4-dioxane.
- Temperature : 80–110°C for 12–24 hours.
Mechanistic Steps
- Oxidative addition of Pd(0) to 6-bromo-3-cyanopyridine.
- Ligand exchange with N-methylaniline.
- Reductive elimination to form the C–N bond.
Yield and Optimization
Nucleophilic Aromatic Substitution (SNAr)
Substitution with Activated Pyridines
Electron-deficient pyridines, such as 6-fluoro-3-cyanopyridine , undergo SNAr with N-methylaniline under high-temperature conditions.
Reaction Conditions
- Substrate : 6-fluoro-3-cyanopyridine.
- Base : K₂CO₃ or DBU.
- Solvent : DMF or NMP.
- Temperature : 120–150°C for 8–16 hours.
Key Considerations
- The cyano group at position 3 activates the ring toward substitution at position 6.
- Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.
Yield
Condensation and Cyclization Strategies
Knoevenagel-Intramolecular Lactonization
A one-pot condensation of 4-hydroxy-6-methylpyridin-2(1H)-one derivatives with α,β-unsaturated nitriles forms fused pyridine scaffolds, though adaptation for the target compound requires tailored substrates.
Example Protocol
- React 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with N-methylaniline-derived enamines.
- Cyclize under acidic conditions (AcOH/Ac₂O).
Yield
Reductive Amination of Pyridine Aldehydes
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig | High efficiency, scalable | Costly catalysts, oxygen-sensitive | 70–85% |
| SNAr | Simple setup, no metal catalysts | High temperatures, limited substrate scope | 60–75% |
| Condensation/Cyclization | Builds complex scaffolds | Multi-step, low yields | 50–65% |
| Reductive Amination | Flexible N-substitution | Poor selectivity, side reactions | 40–55% |
Chemical Reactions Analysis
Types of Reactions
6-[Methyl(phenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyridine derivatives, including 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile, exhibit notable antimicrobial activity. For instance, pyridine compounds have been evaluated for their effectiveness against a range of bacterial and fungal strains. In a study involving various pyridine derivatives, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) effective against pathogens like Escherichia coli and Staphylococcus aureus .
Antiviral Effects
Moreover, certain pyridine derivatives have shown antiviral properties. The structural characteristics of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile may contribute to its capability to inhibit viral replication, making it a candidate for further investigation in antiviral drug development .
Synthesis Methodologies
The synthesis of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile can be approached through various chemical reactions. Common methods include:
- Condensation Reactions : These reactions involve the coupling of pyridine derivatives with amines or other nucleophiles to form the desired compound. For example, the reaction of 3-cyanopyridine with methyl(phenyl)amine can yield 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile through a straightforward condensation process .
- Multicomponent Reactions : The use of multicomponent reactions allows for the efficient synthesis of complex molecules in a single step. This method has been applied successfully in synthesizing various pyridine derivatives, enhancing the yield and reducing the number of purification steps required .
Corrosion Inhibition
Recent studies have highlighted the potential of pyridine derivatives as corrosion inhibitors in industrial applications. For instance, compounds similar to 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile have been tested for their effectiveness in protecting carbon steel from corrosion in acidic environments . The electrochemical measurements indicated that these compounds could significantly reduce corrosion rates, making them valuable in industries where metal protection is crucial.
Material Science
In material science, pyridine derivatives are often utilized as ligands in coordination chemistry and catalysis. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and materials development, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Study 1: Antimicrobial Activity
A study conducted by Karunanidhi et al. evaluated various pyridine derivatives for their antimicrobial efficacy against clinical isolates. The results showed that compounds structurally related to 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile had significant antibacterial activity, particularly against resistant strains such as A. baumannii and P. aeruginosa .
Case Study 2: Corrosion Inhibition
Another investigation focused on the corrosion inhibition properties of related pyridine compounds demonstrated that these substances could effectively mitigate corrosion in hydrochloric acid solutions. The study employed potentiodynamic polarization techniques to assess the performance of these inhibitors, revealing promising results that could lead to their application in industrial settings .
Mechanism of Action
The mechanism of action of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Substituent Effects on Electronic and Spectral Properties
Pyridine-3-carbonitrile derivatives exhibit substituent-dependent fluorescence and photochemical activity. Key comparisons include:
- Key Insight: Electron-donating groups (e.g., -SCH₃, -OCH₃) at positions 4 or 6 improve fluorescence, while electron-withdrawing groups (e.g., -CN) reduce intensity .
Biological Activity
6-[Methyl(phenyl)amino]pyridine-3-carbonitrile is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12N3
- Molecular Weight : 212.24 g/mol
- Structural Features : The compound consists of a pyridine ring substituted with a methyl(phenyl)amino group and a cyano group at the 3-position. These functional groups are crucial for its biological interactions and reactivity.
Biological Activity
Research indicates that 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile exhibits notable biological activities:
- Anticancer Properties : Studies suggest that compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines. The presence of amino and cyano groups enhances interaction with biological targets involved in cancer progression, such as enzymes and receptors.
- Antimicrobial Activity : The compound has also been explored for its potential antimicrobial properties, although detailed studies are less prevalent compared to its anticancer activity.
The mechanism by which 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in cell proliferation and survival. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Signal Transduction Pathways : By modulating key signaling pathways, such as those involving phosphodiesterases or other kinases, the compound can influence gene expression and metabolic processes .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various pyridine derivatives, including 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile, against human tumor cell lines such as HeLa and HCT116. Results indicated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
-
Antimicrobial Activity Assessment :
- Another investigation focused on the antimicrobial potential of this compound against bacterial strains. The results showed promising activity, suggesting further exploration for therapeutic applications in infectious diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile | Two phenyl groups on pyridine | Anticancer properties |
| 4-(Methylthio)-pyridine-3-carbonitrile | Methylthio group at position 4 | Antimicrobial activity |
| 5-Methyl-2-(phenylamino)pyrimidine-4-carbonitrile | Pyrimidine ring with amino substitution | Potential anti-inflammatory effects |
This table illustrates how the specific combination of functional groups in 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile enhances both its reactivity and biological activity compared to other derivatives.
Q & A
Q. Table 1: Comparison of Traditional vs. Optimized Synthesis Methods
| Method | Time | Yield (%) | Conditions |
|---|---|---|---|
| Ethanol reflux | 10–20h | 60–70 | NH₄OAc, ethanol |
| Solvent-free | 4h | 85–90 | NaOEt, solvent-free |
| Microwave-assisted | 30min | 80–85 | 100°C, toluene |
Advanced: How does the methyl(phenyl)amino group at the 6-position influence electronic properties and regioselectivity in subsequent reactions?
Answer:
The methyl(phenyl)amino group is electron-donating , increasing electron density at the pyridine ring’s 4- and 5-positions. This directs electrophilic substitution (e.g., nitration, halogenation) to these positions, as observed in similar pyridine-3-carbonitrile derivatives. For example:
- Regioselective halogenation : Chlorination with POCl₃ occurs preferentially at the 4-position due to steric and electronic effects .
- Impact on fluorescence : Derivatives with bulky substituents exhibit solvatochromic shifts in fluorescence, useful for polarity sensing in biological systems .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 369.9788 vs. calculated 369.9790 for a trifluoromethyl analog) .
- X-ray crystallography : Resolves crystal packing (e.g., monoclinic space group P2₁/c with unit cell dimensions a = 10.21 Å, b = 12.23 Å) .
- ¹H/¹³C NMR : Distinguishes between aromatic protons (δ 7.2–8.5 ppm) and nitrile carbons (δ 115–120 ppm) .
Advanced: How can researchers resolve contradictions in reported reaction yields for 6-substituted pyridine-3-carbonitriles?
Answer:
Yield discrepancies often arise from substituent electronic effects or catalyst efficiency . Methodological solutions include:
- Design of Experiments (DOE) : Systematically varying temperature, solvent, and catalyst loading (e.g., optimizing KF in sulfolane for halogen exchange ).
- Heterogeneous catalysis : Replacing homogeneous catalysts with recyclable solid acids (e.g., zeolites) improves reproducibility in similar systems .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
It serves as a precursor for kinase inhibitors and anticancer agents . For example:
- Antiproliferative activity : Derivatives with 4-aryl substitutions show IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) .
- Fluorescent probes : Modifications with thiophene or benzodioxole groups enable cellular imaging due to environment-sensitive emission .
Advanced: What strategies enhance the biological activity of pyridine-3-carbonitrile derivatives via functionalization?
Answer:
Q. Table 2: Bioactivity of Functionalized Derivatives
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| 6-(Trifluoromethyl)-4-aryl | EGFR kinase | 0.5 |
| 4-(3-Nitrophenyl)-oxadiazole hybrid | Tubulin | 2.1 |
| Benzothiepino-pyridine | Topoisomerase II | 1.8 |
Basic: How is the purity of 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile validated during synthesis?
Answer:
- HPLC : Uses C18 columns with acetonitrile/water gradients (e.g., 95% purity threshold).
- Melting point analysis : Sharp mp ranges (e.g., 180–182°C) confirm crystalline homogeneity .
Advanced: What mechanistic insights explain the regioselective formation of fused pyridine heterocycles?
Answer:
Regioselectivity in fused systems (e.g., benzothiepino-pyridines) is governed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
